3-(2-Chlorophenyl)-2-(ethylsulfanyl)pyrimidin-4(3H)-one
Description
3-(2-Chlorophenyl)-2-(ethylthio)pyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a 2-chlorophenyl group and an ethylthio group
Properties
CAS No. |
89069-55-6 |
|---|---|
Molecular Formula |
C12H11ClN2OS |
Molecular Weight |
266.75 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-2-ethylsulfanylpyrimidin-4-one |
InChI |
InChI=1S/C12H11ClN2OS/c1-2-17-12-14-8-7-11(16)15(12)10-6-4-3-5-9(10)13/h3-8H,2H2,1H3 |
InChI Key |
YDPKMUUGDATIJT-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC=CC(=O)N1C2=CC=CC=C2Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-2-(ethylthio)pyrimidin-4(3H)-one typically involves the reaction of 2-chlorobenzaldehyde with thiourea and ethyl iodide under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the pyrimidine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in a solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)-2-(ethylthio)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the pyrimidine ring.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like ammonia, primary amines, or alkoxides are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated products or modified pyrimidine derivatives.
Substitution: Amino or alkoxy-substituted phenyl derivatives.
Scientific Research Applications
3-(2-Chlorophenyl)-2-(ethylthio)pyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-2-(ethylthio)pyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one
- 3-(2-Chlorophenyl)-2-(propylthio)pyrimidin-4(3H)-one
- 3-(2-Chlorophenyl)-2-(butylthio)pyrimidin-4(3H)-one
Uniqueness
3-(2-Chlorophenyl)-2-(ethylthio)pyrimidin-4(3H)-one is unique due to the presence of the ethylthio group, which can influence its chemical reactivity and biological activity. Compared to its methylthio or propylthio analogs, the ethylthio group may provide a balance between steric hindrance and electronic effects, potentially enhancing its interactions with biological targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
